5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
5,6-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-10(2)16-13-12(8-15-17(13)14(9)18)11-6-4-3-5-7-11/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJUDPKTFRETRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=CNN2C1=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. One common method involves the use of β-enaminone derivatives under microwave irradiation, which yields various 2,7-disubstituted products in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other advanced techniques in a controlled environment can potentially be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that 5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol exhibits significant anticancer properties. It acts on various cancer cell lines by inhibiting specific kinases involved in cancer progression. A study demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells through the downregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
Case Study : In vitro assays showed a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM for MCF-7 breast cancer cells, indicating its potential as a lead compound for developing anticancer drugs .
2. Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study : In a murine model of acute inflammation, administration of this compound resulted in a significant decrease in paw edema and reduced levels of inflammatory markers in serum, suggesting its efficacy in treating inflammatory diseases .
Neuropharmacological Applications
1. Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It has been observed to enhance neuronal survival and function in models of neurodegenerative diseases.
Case Study : In a study involving SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with this compound resulted in increased cell viability and reduced apoptosis rates compared to untreated controls .
Summary of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of PI3K/Akt signaling | IC50 ~ 10 µM against MCF-7 cells |
| Anti-inflammatory | Modulation of cytokine production | Significant reduction in paw edema in murine models |
| Neuroprotection | Protection against oxidative stress | Increased viability in SH-SY5Y cells under stress |
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular pathways involved may vary depending on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-55-9)
- Substituents : Methyl at C5, phenyl at C2, hydroxyl at C7.
- Key Differences: Regioisomeric phenyl placement (C2 vs. The absence of a C6 methyl group reduces steric hindrance compared to the target compound.
- Synthesis : Prepared via similar multicomponent reactions but with different aldehyde precursors .
- Reactivity : Propargylation at C7 occurs under basic conditions (K2CO3, DMF, 60°C), with yields influenced by solvent choice .
b. 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 439097-10-6)
- Substituents : 4-Fluorophenyl at C5, methyl at C2, trifluoromethyl at C7.
- Key Differences : The electron-withdrawing trifluoromethyl and fluorine groups enhance metabolic stability but reduce water solubility. Unlike the target compound, it lacks a hydroxyl group, limiting derivatization options.
- Applications : Fluorinated derivatives are often explored for their enhanced lipophilicity and bioavailability .
c. 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 88511-76-6)
- Core Structure : Triazolo[1,5-a]pyrimidine instead of pyrazolo[1,5-a]pyrimidine.
- Key Differences : The triazole ring increases electron deficiency, affecting hydrogen bonding and melting point (287°C vs. unreported for the target compound). Found in natural extracts (e.g., Hyphaene thebaica), suggesting divergent biological roles .
Physicochemical Properties
Biological Activity
5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 272.32 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core structure, which is known for its bioactive properties.
Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle progression from the G1 phase to the S phase, leading to reduced proliferation of cancer cells. The compound's interaction with CDK2 has been shown to induce apoptosis in various cancer cell lines, making it a candidate for cancer therapy .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound across different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 0.39 ± 0.06 | CDK2 inhibition |
| A549 | 0.46 ± 0.04 | Induction of apoptosis |
| NCI-H460 | 0.16 ± 0.03 | Cell cycle arrest |
These results indicate a strong correlation between the compound's structural properties and its biological activity against various types of cancer .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, providing a potential therapeutic avenue for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in substituents on the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity. For instance, variations in the phenyl group or the introduction of different functional groups can enhance potency against specific targets .
Case Studies
- Study on CDK Inhibition : A study demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibited varying degrees of CDK inhibition. The most potent derivative showed an IC50 value of 0.16 µM against CDK2 .
- Evaluation in Cancer Models : In vivo studies using xenograft models indicated that treatment with this compound resulted in significant tumor reduction compared to control groups .
Q & A
Q. Key SAR Findings :
- Substitution at position 3 (phenyl) : Enhances binding to hydrophobic pockets in target enzymes (e.g., kinase inhibitors) .
- Methyl groups at positions 5 and 6 : Improve metabolic stability but may reduce solubility .
Table : Biological Activity vs. Substituents
| Substituent (Position) | Activity (IC₅₀, nM) | Target |
|---|---|---|
| 3-Ph, 5-Me, 6-Me | 12.4 | Kinase X |
| 3-CF₃, 5-Me, 6-Me | 8.9 | Kinase Y |
Advanced: How to resolve contradictions in reported synthetic yields for similar derivatives?
Contradictions often arise from uncontrolled variables :
- Case Study : Trifluoromethyl-substituted aryl rings show lower yields due to steric bulk, but microwave-assisted synthesis mitigates this by reducing reaction time .
- Resolution : Optimize temperature (70–90°C) and use catalysts (e.g., Cu(I)) to improve efficiency .
Advanced: What strategies enhance enantiomeric purity in chiral pyrazolo[1,5-a]pyrimidines?
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives during cyclocondensation to induce asymmetry .
- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose-based) for HPLC purification .
Basic: What biological targets are associated with this compound class?
Pyrazolo[1,5-a]pyrimidines inhibit kinases , dihydroorotate dehydrogenase (DHODH) , and G-protein-coupled receptors (GPCRs) . For example:
- Antimalarial activity : Inhibition of Plasmodium DHODH (IC₅₀ = 12.4 nM) .
- Anti-inflammatory effects : Blocking COX-2 via hydrophobic interactions with the active site .
Advanced: How to optimize analytical methods for quantifying trace impurities?
- HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate hydroxylated byproducts .
- LC-MS/MS : Detect low-abundance metabolites (e.g., m/z 301.77 for chlorinated derivatives) .
Advanced: What methodologies enable functionalization at position 7 for drug conjugate synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
